molecular formula C20H20N2O2S B2679640 1-[(furan-2-yl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 899957-95-0

1-[(furan-2-yl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2679640
CAS No.: 899957-95-0
M. Wt: 352.45
InChI Key: RCEQGNQAOYRELM-UHFFFAOYSA-N
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Description

1-[(Furan-2-yl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that features a unique combination of a furan ring, a cyclopentapyrimidine core, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(furan-2-yl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps:

    Formation of the Cyclopentapyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyrimidines and cyclopentanone derivatives.

    Introduction of the Furan Ring: The furan ring can be attached via a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furanones.

    Reduction: The compound can be reduced at various positions, particularly at the sulfanyl group to form thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Furanones and sulfoxides.

    Reduction: Thiols and reduced pyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfanyl or furan groups.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine:

    Anticancer Research: Studies have explored its efficacy in inhibiting cancer cell growth.

    Antimicrobial Agents: Potential use in developing new antibiotics.

Industry:

    Materials Science: Utilized in the development of novel materials with specific electronic properties.

    Polymer Chemistry: Incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The furan ring can participate in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-[(Furan-2-yl)methyl]-4-{[(phenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
  • 1-[(Thiophen-2-yl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Uniqueness: The presence of the 4-methylphenyl group and the specific positioning of the furan ring confer unique electronic and steric properties to the compound, distinguishing it from its analogs. These differences can lead to variations in reactivity and biological activity, making this compound particularly valuable for specific applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-7-9-15(10-8-14)13-25-19-17-5-2-6-18(17)22(20(23)21-19)12-16-4-3-11-24-16/h3-4,7-11H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEQGNQAOYRELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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